(S)-1,4-Ditosyl-2-butanol
Description
Significance of Enantiomerically Pure Compounds in Modern Chemical Research
Enantiomerically pure compounds, which are molecules that exist as a single, non-superimposable mirror image, are of critical importance in numerous scientific and industrial fields. musechem.com The distinct three-dimensional arrangement of atoms in enantiomers can lead to profoundly different biological activities. musechem.com In medicine, for instance, one enantiomer of a drug may provide a desired therapeutic effect, while its mirror image could be inactive or even cause harmful side effects. musechem.com This necessity for enantiomeric purity has driven the development of asymmetric synthesis, a field dedicated to producing single-enantiomer compounds. numberanalytics.comub.edu The use of enantiomerically pure substances can enhance the efficacy of pharmaceuticals, reduce toxicity, and lead to more predictable pharmacokinetic profiles. ub.edumdpi.com Beyond pharmaceuticals, enantiopure compounds are vital in agriculture for creating more effective and environmentally benign pesticides and herbicides, and in the food and flavor industry, where they determine the taste and aroma of products. musechem.comnumberanalytics.com The production of enantiomerically pure compounds also aligns with the principles of green chemistry by improving the efficiency of chemical reactions and minimizing waste. numberanalytics.com
Strategic Utility of Tosylates as Activating and Leaving Groups in Synthetic Chemistry
Tosylates, formally known as p-toluenesulfonates, are organic compounds that play a crucial role in organic synthesis, primarily as excellent activating and leaving groups. fiveable.memasterorganicchemistry.com The tosyl group (Ts), derived from p-toluenesulfonyl chloride (TsCl), can convert a hydroxyl group (–OH), which is a poor leaving group, into a tosylate group (–OTs), which is a very good leaving group. masterorganicchemistry.comresearchgate.netwikipedia.org This transformation is pivotal because it allows chemists to perform a wide range of nucleophilic substitution (SN2) and elimination reactions that would otherwise be difficult to achieve with alcohols. fiveable.memasterorganicchemistry.comwikipedia.org
The effectiveness of the tosylate group as a leaving group stems from the ability of the sulfonate group to stabilize the negative charge that develops during the transition state of a reaction through resonance. libretexts.org This makes the carbon atom attached to the tosylate group highly susceptible to attack by a nucleophile. fiveable.me Tosylates are often preferred over other leaving groups like halides because they are stable, crystalline solids that are easy to handle and purify. fiveable.me Furthermore, the process of tosylation, which is the introduction of a tosyl group, typically proceeds with retention of the stereochemistry at the carbon atom bearing the hydroxyl group, a critical feature for maintaining stereochemical integrity in a multi-step synthesis. masterorganicchemistry.comlibretexts.org
Positional Relevance of (S)-1,4-Ditosyl-2-butanol as a Chiral Polyfunctional Building Block
This compound is a prime example of a chiral polyfunctional building block, a molecule that contains multiple reactive sites and a defined stereochemistry, making it a valuable precursor in the synthesis of complex target molecules. rsc.orgresearchgate.net The "polyfunctional" nature of this compound arises from the presence of two tosylate groups and a chiral secondary alcohol precursor.
The strategic placement of the two tosylate groups at the 1 and 4 positions of the butane (B89635) chain, combined with the (S)-configuration at the 2-position, provides a unique and powerful synthetic tool. This arrangement allows for selective and sequential reactions. For example, a nucleophile can displace one tosylate group, and then a second, different nucleophile can displace the other, leading to the formation of diverse and highly functionalized chiral molecules. The chirality at the C-2 position is crucial as it introduces a specific stereocenter that can be carried through a synthetic sequence to ultimately dictate the stereochemistry of the final product. Such chiral building blocks are instrumental in the synthesis of natural products, pharmaceuticals, and other complex organic molecules where precise control over the three-dimensional structure is essential. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22O5S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(2S)-1,4-bis-(4-methylphenyl)sulfonylbutan-2-ol |
InChI |
InChI=1S/C18H22O5S2/c1-14-3-7-17(8-4-14)24(20,21)12-11-16(19)13-25(22,23)18-9-5-15(2)6-10-18/h3-10,16,19H,11-13H2,1-2H3/t16-/m0/s1 |
InChI Key |
GUCGUVWRKROEGE-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC[C@@H](CS(=O)(=O)C2=CC=C(C=C2)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(CS(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Synthetic Methodologies for S 1,4 Ditosyl 2 Butanol
Precursor Synthesis and Chiral Induction Strategies
The cornerstone of synthesizing (S)-1,4-Ditosyl-2-butanol lies in the establishment of the chiral center at the C-2 position of the butane (B89635) chain. Various methodologies have been developed to achieve this, primarily focusing on the enantioselective synthesis of chiral 2-butanol (B46777) and the derivatization of existing chiral molecules.
Enantioselective Synthesis of Chiral 2-Butanol
The direct asymmetric synthesis of (S)-2-butanol provides a fundamental building block. Both biocatalytic and chemocatalytic methods have proven effective in producing this chiral alcohol with high enantiomeric purity.
Biocatalytic Approaches:
Enzymatic reactions offer high selectivity under mild conditions. One prominent strategy is the asymmetric reduction of 2-butanone (B6335102) using alcohol dehydrogenases (ADHs). For instance, the use of a recombinant E. coli overexpressing an ADH with (S)-selectivity can yield (S)-2-butanol with an enantiomeric excess (ee) of over 98%. mdpi.com While conversions may be moderate, continuous processes have been developed to enhance space-time yields. mdpi.com
Chemo-catalytic Approaches:
Asymmetric hydrogenation of 2-butanone using chiral catalysts is another powerful method. For example, ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (S)-selective ADH | 2-Butanone | (S)-2-Butanol | >98% | mdpi.com |
| Ru-BINAP | 2-Butanone | (S)-2-Butanol | High | General Knowledge |
Derivatization of Chiral 1,4-Diols to Incorporate the 2-Butanol Moiety
A common and efficient route to this compound involves starting with a readily available chiral precursor, such as (S)-1,2,4-butanetriol. This triol possesses the desired stereochemistry at the C-2 position. The synthesis of (S)-1,2,4-butanetriol can be achieved from precursors like L-aspartic acid or through the asymmetric dihydroxylation of homoallylic alcohols. A documented synthesis of (S)-1,2,4-butanetriol starts from (S)-benzyloxymethyl oxirane, which reacts with a benzyl (B1604629) halide methyl ether magnesium halide Grignard reagent to form (S)-1,4-dibenzyloxy-2-butanol. Subsequent catalytic hydrogenation removes the benzyl protecting groups to yield the target triol.
The conversion of a chiral diol to a ditosylate is a known transformation. For example, carbohydrate-derived diols can be converted to their corresponding ditosylates. frontiersin.orgfrontiersin.org This principle can be applied to the synthesis of the target molecule.
Asymmetric Construction of Butanol Scaffolds with Chiral Auxiliaries or Catalysis
Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. tcichemicals.com These are widely used in asymmetric synthesis to produce enantiomerically pure compounds. tcichemicals.comsfu.casigmaaldrich.com
Evans Oxazolidinone Auxiliaries:
One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones. sigmaaldrich.com For instance, an (S)-4-benzyl-2-oxazolidinone can be acylated and then subjected to a stereoselective alkylation or aldol (B89426) reaction. The auxiliary is then cleaved to reveal the chiral alcohol.
Corey-Bakshi-Shibata (CBS) Reduction:
The CBS reduction utilizes chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones. This method is known for its high enantioselectivity in producing chiral secondary alcohols.
| Method | Chiral Inductor | Substrate | Product | Diastereomeric/Enantiomeric Ratio |
| Evans Auxiliary | (S)-4-Benzyl-2-oxazolidinone | Acylated derivative | Chiral butanol precursor | 95:5 dr |
| CBS Reduction | (R)-CBS catalyst | Prochiral butanone derivative | (S)-2-butanol precursor | 98% ee |
Tosylation Procedures for Selective Functionalization
Once the chiral butanol scaffold is in hand, the next critical phase is the selective tosylation of the hydroxyl groups to yield this compound. This requires careful control of reaction conditions to ensure that the tosyl groups are introduced at the desired positions.
Regioselective Tosylation of Primary and Secondary Hydroxyl Groups
The precursor, (S)-1,2,4-butanetriol, contains two primary hydroxyl groups (at C-1 and C-4) and one secondary hydroxyl group (at C-2). The tosylation reaction with p-toluenesulfonyl chloride (TsCl) generally shows a preference for primary alcohols over secondary alcohols. nih.gov This inherent reactivity difference is the basis for the regioselective tosylation.
To achieve ditosylation at the C-1 and C-4 positions while leaving the C-2 hydroxyl group free, a common strategy involves the use of protecting groups. For instance, the syn-1,2-diol moiety can be selectively protected as a cyclic acetal (B89532) (e.g., a benzylidene acetal). This leaves the C-4 primary hydroxyl group available for tosylation. Subsequent deprotection of the acetal would then be followed by a second tosylation step.
However, direct ditosylation of the triol is also possible by carefully controlling the stoichiometry of the reagents. Using two equivalents of TsCl would favor the tosylation of the more reactive primary hydroxyl groups. Organotin-mediated reactions, using catalysts like dibutyltin (B87310) oxide, have been shown to enhance the regioselectivity of tosylation, particularly for primary alcohols in polyol systems. researchgate.net
Optimized Reaction Conditions for Ditosylate Formation
The formation of the ditosylate requires carefully optimized reaction conditions to maximize the yield and purity of the desired product. The general procedure for tosylation involves reacting the alcohol with TsCl in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. masterorganicchemistry.com
For the ditosylation of a diol, an excess of TsCl and base is typically used. The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) or in pyridine, which can also serve as the base. The temperature is usually kept low initially and then allowed to warm to room temperature.
A representative procedure for the ditosylation of a diol involves dissolving the diol in pyridine, cooling the solution to 0 °C, and then adding TsCl portion-wise. The reaction mixture is then stirred at room temperature until completion. Work-up typically involves quenching with water and extraction with an organic solvent.
| Reagent | Role | Typical Conditions |
| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent | 2.2 - 3.0 equivalents |
| Pyridine or Triethylamine | Base and sometimes solvent | Used as solvent or in excess |
| Dichloromethane (DCM) | Solvent | Anhydrous |
| Temperature | Reaction parameter | 0 °C to room temperature |
| Reaction Time | Reaction parameter | Several hours to overnight |
Influence of Reaction Parameters on Yield and Stereochemical Integrity
The synthesis of this compound typically originates from its precursor, (S)-1,2,4-butanetriol. The key transformation is the selective ditosylation of the primary hydroxyl groups at the C-1 and C-4 positions, while preserving the secondary hydroxyl group at the C-2 position and maintaining the integrity of the chiral center. The yield and stereochemical purity of this reaction are highly dependent on carefully controlled parameters.
The selective tosylation of polyols is a well-established but challenging procedure. Primary alcohols are inherently more reactive towards p-toluenesulfonyl chloride (TsCl) than secondary alcohols due to reduced steric hindrance. This inherent reactivity difference is the foundation for achieving selectivity. However, several parameters must be optimized to maximize the yield of the desired ditosylate and minimize side products.
Key Reaction Parameters:
Base: The choice of base is critical. Pyridine is a traditional solvent and base for tosylation reactions. However, other non-nucleophilic bases like triethylamine (TEA) or sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) are often employed to prevent side reactions. The base neutralizes the HCl generated during the reaction and can influence the reaction rate.
Stoichiometry: The molar ratio of tosyl chloride to the butanetriol is a crucial factor. A slight excess of TsCl (e.g., 2.2 equivalents) is typically used to ensure complete tosylation of both primary hydroxyl groups. However, a large excess can lead to the undesired tosylation of the secondary alcohol at the C-2 position, reducing the yield of the target compound.
Temperature: Tosylation reactions are often conducted at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity. Lower temperatures slow down the reaction rate, which disproportionately affects the less reactive secondary hydroxyl group, thus favoring the selective tosylation of the primary positions.
Solvent: Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are common solvents for these reactions, often in conjunction with a base like pyridine. The solvent must be inert to the reaction conditions and capable of dissolving the reagents.
Catalysts: While not always necessary for tosylation of primary alcohols, catalysts can improve efficiency and selectivity. For less reactive alcohols, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or 1-methylimidazole (B24206) (1-MI) can be used to accelerate the reaction. mdpi.com However, their use must be carefully managed to avoid over-reactivity and loss of selectivity. mdpi.com In more complex polyol systems, organotin catalysts like dibutyltin oxide have been used to achieve regioselective tosylation through the formation of stannylene acetal intermediates. mdpi.comresearchgate.net
Chemoenzymatic and Biocatalytic Pathways for Chiral Butanol Derivatives
Chemoenzymatic and biocatalytic methods offer powerful alternatives for the synthesis of chiral alcohols, providing high enantioselectivity under mild reaction conditions. These strategies are particularly valuable for producing enantiomerically pure butanol derivatives.
Enzymatic Reduction of Ketones to Chiral Alcohols
The asymmetric reduction of prochiral ketones is a direct and efficient route to chiral secondary alcohols, including enantiopure butanols. researchgate.net This transformation is commonly achieved using oxidoreductases, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). Current time information in Bangalore, IN. These enzymes stereoselectively transfer a hydride from a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to the carbonyl group of the ketone. Current time information in Bangalore, IN.
A critical aspect of these biocatalytic reductions is the need for an efficient cofactor regeneration system, as the nicotinamide cofactors are expensive to use in stoichiometric amounts. researchgate.net A common approach is a substrate-coupled system, where a cheap, sacrificial alcohol like 2-propanol is added in excess. Current time information in Bangalore, IN.semanticscholar.org The same ADH that reduces the target ketone oxidizes 2-propanol to acetone, regenerating the NADPH or NADH in situ. Current time information in Bangalore, IN. Another method is an enzyme-coupled system, which uses a second enzyme, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, to regenerate the cofactor. researchgate.net
The success of the enzymatic reduction is influenced by several reaction parameters that affect both the conversion rate and the enantiomeric excess (e.e.) of the product.
Influence of Reaction Parameters on Enzymatic Ketone Reduction
| Parameter | Effect on Reaction | Example Findings | Citation |
| Enzyme Source | Determines stereopreference (R vs. S) and substrate scope. | ADH from Thermoanaerobium brockii reduces 2-butanone to (R)-2-butanol. | semanticscholar.org |
| Substrate Conc. | High concentrations can lead to substrate inhibition. | Conversion and enantioselectivity are dependent on substrate concentration. | Current time information in Bangalore, IN. |
| Co-substrate Conc. | High excess of co-substrate (e.g., 2-propanol) can drive the reaction equilibrium towards the product and suppress the reverse reaction, improving enantiomeric excess. | Using a large excess of 2-propanol suppressed the decrease in enantiomeric excess observed over the course of the reaction. | semanticscholar.org |
| Temperature | Affects enzyme activity and stability, and can influence enantioselectivity. | In the reduction of 2-butanone, the enantiomeric excess of (R)-2-butanol increased with increasing temperature. | semanticscholar.org |
| pH and Buffer | Enzyme activity is highly dependent on pH. | Kinetic characterization of ADHs shows a strong dependence of activity on buffer concentration. | Current time information in Bangalore, IN. |
Lipase-Mediated Kinetic Resolution Approaches
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are the most frequently used enzymes for this purpose due to their broad substrate tolerance, commercial availability, and ability to function in organic solvents. rsc.orggoogleapis.com The strategy relies on the differential rate at which a lipase (B570770) catalyzes a reaction (typically esterification, transesterification, or hydrolysis) on the two enantiomers of a racemic alcohol. acs.org
In a typical lipase-mediated resolution of a racemic butanol, the lipase will selectively acylate one enantiomer at a much faster rate than the other, resulting in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol enantiomer. For example, in the resolution of racemic 2-butanol, a lipase might preferentially catalyze the esterification of (R)-2-butanol, leaving behind unreacted (S)-2-butanol with high enantiomeric purity. acs.org The separation of the resulting ester from the unreacted alcohol is then performed using standard chemical techniques.
The efficiency of the resolution, often quantified by the enantiomeric ratio (E-value), is dependent on several factors.
Influence of Reaction Parameters on Lipase-Mediated Resolution
| Parameter | Effect on Reaction | Example Findings | Citation |
| Enzyme | The choice of lipase is crucial for selectivity. | Lipase P from Pseudomonas cepacia showed high selectivity in the resolution of 4-arylthio-2-butanol derivatives. | mdpi.com |
| Acyl Donor | The structure of the acyl donor (e.g., acid or ester) affects reaction rate and selectivity. | When using vinyl acetate (B1210297) as the acyl donor for resolving (R,S)-2-butanol, the resolution showed better results than when using a carboxylic acid. | acs.org |
| Solvent | The nature of the organic solvent can significantly impact lipase activity and stability. | Hydrophobic solvents are generally preferred to maintain the essential water layer on the enzyme. | googleapis.com |
| Temperature | Influences reaction rate and can affect enantioselectivity. | Temperature in the range of 40-60 °C did not have an appreciable influence on the resolution of (R,S)-2-butanol using Novozym 435®. | acs.org |
| Substrate Conc. | Higher substrate concentrations can increase the reaction rate. | A positive effect on the kinetic resolution rate was observed with higher substrate concentrations (1.5 M). | acs.org |
Stereochemical Characterization and Enantiomeric Purity Assessment
Quantification of Enantiomeric Excess and Chiral Purity
Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of e.e. is crucial in many applications.
Chromatographic methods are widely used for the separation and quantification of enantiomers. chromatographyonline.comphenomenex.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. phenomenex.comhumanjournals.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. humanjournals.comhplc.eu For a compound like (S)-1,4-Ditosyl-2-butanol, a column with a derivatized cellulose (B213188) or amylose-based CSP could be effective. chromatographyonline.com The relative peak areas in the chromatogram directly correspond to the ratio of the enantiomers, allowing for precise calculation of the enantiomeric excess. rsc.org
Chiral Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, chiral GC is an excellent analytical tool. chromatographyonline.comgcms.cz Similar to chiral HPLC, it employs a chiral stationary phase, often based on cyclodextrins or amino acid derivatives, to resolve the enantiomers. researchgate.netuni-muenchen.de The high efficiency of GC columns allows for the separation of enantiomers even with small differences in their interaction with the stationary phase. chromatographyonline.com
| Technique | Principle | Stationary Phase Examples | Detection |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. humanjournals.com | Derivatized polysaccharides (cellulose, amylose), Pirkle-type phases. chromatographyonline.com | UV, MS |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. gcms.cz | Cyclodextrin derivatives, chiral amino acid derivatives. researchgate.netuni-muenchen.de | FID, MS |
NMR spectroscopy can be a powerful tool for determining enantiomeric purity when used in conjunction with chiral auxiliary reagents. kaist.ac.kr
Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to a solution of a racemic or enantiomerically enriched sample can lead to the formation of transient diastereomeric complexes. nih.govresearchgate.net These complexes will have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. springernature.comnih.govnih.gov For an alcohol like this compound, chiral lanthanide shift reagents or other chiral solvating agents that can form hydrogen bonds are often employed. nih.govscispace.com The integration of the separated signals in the ¹H or ¹³C NMR spectrum provides a direct measure of the enantiomeric ratio. nih.govrsc.orgrsc.org
Chiral Derivatizing Agents (CDAs): Alternatively, the chiral alcohol can be reacted with a chiral derivatizing agent to form a stable pair of diastereomers. tcichemicals.com These diastereomers have different physical properties and can be distinguished by standard NMR techniques. springernature.comnih.gov The relative amounts of the diastereomers, determined by integration of their respective NMR signals, correspond to the enantiomeric composition of the original alcohol. scribd.com
| NMR Method | Reagent Type | Interaction | Outcome |
| Chiral Solvating Agents | Chiral molecules that form non-covalent complexes. nih.gov | Reversible formation of diastereomeric solvates. nih.gov | Separate NMR signals for each enantiomer in the presence of the CSA. springernature.comnih.govnih.gov |
| Chiral Derivatizing Agents | Chiral molecules that react to form covalent bonds. tcichemicals.com | Irreversible formation of stable diastereomers. tcichemicals.com | Distinct NMR spectra for each diastereomer. scribd.com |
Stereochemical Stability and Racemization Pathways
The stereochemical integrity of this compound is crucial for its intended applications. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, can occur under certain conditions. For a secondary alcohol like the one in this compound, racemization is not typically a concern under standard conditions. However, under forcing conditions such as strong acid or base and high temperatures, pathways for racemization might become accessible, potentially involving the formation of a carbocation intermediate at the C2 position. The stability of organolithium compounds, for example, can be low, leading to racemization. pageplace.de The specific mechanisms and energy barriers for such processes would require detailed experimental and computational studies. nih.gov
Reactivity and Transformation Pathways of S 1,4 Ditosyl 2 Butanol
Nucleophilic Substitution Reactions Involving Tosylate Leaving Groups at C1 and C4
The tosylate groups at the C1 and C4 positions are excellent leaving groups, rendering the corresponding carbon atoms electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for a range of synthetic applications, including the formation of heterocyclic structures and the introduction of new functionalities through intermolecular substitution.
The bifunctional nature of (S)-1,4-Ditosyl-2-butanol, possessing a nucleophilic hydroxyl group and electrophilic centers, allows for intramolecular cyclization to form various heterocyclic compounds. researchgate.net Depending on the reaction conditions, the hydroxyl group at C2 can act as an internal nucleophile, attacking either the C1 or C4 carbon and displacing the tosylate group to form a cyclic ether.
For instance, under basic conditions, the deprotonated hydroxyl group can readily attack the C1 position, leading to the formation of a substituted tetrahydrofuran (B95107) ring, a common structural motif in many natural products. researchgate.net The stereochemistry at the C2 position plays a crucial role in directing the stereochemical outcome of the cyclization.
Table 1: Potential Heterocyclic Products from Intramolecular Cyclization
| Attacking Nucleophile | Electrophilic Center | Product Type | Ring Size |
| C2-Hydroxyl | C1-Carbon | Tetrahydrofuran derivative | 5-membered |
| C2-Hydroxyl | C4-Carbon | Oxepane derivative | 7-membered |
Note: The feasibility and selectivity of these cyclizations depend on kinetic and thermodynamic factors, including ring strain and the conformational preferences of the transition states.
The primary (C1) and secondary-like (C4, though attached to a secondary carbon) nature of the carbon atoms bearing the tosylate groups makes them amenable to intermolecular nucleophilic substitution, primarily through an SN2 mechanism. masterorganicchemistry.com A wide array of nucleophiles can be employed to displace the tosylate groups, allowing for the introduction of diverse functionalities.
Common nucleophiles include:
Azide ions (N₃⁻): Leading to the formation of azido (B1232118) compounds, which are precursors to amines.
Cyanide ions (CN⁻): Resulting in the introduction of a nitrile group, which can be further hydrolyzed to carboxylic acids or reduced to amines.
Thiolates (RS⁻): Forming thioethers. masterorganicchemistry.com
Alkoxides (RO⁻): Yielding ethers via the Williamson ether synthesis. youtube.comwikipedia.orgtransformationtutoring.com
Amines (RNH₂): Producing secondary amines.
These reactions typically proceed with inversion of configuration at the electrophilic carbon center, a hallmark of the SN2 mechanism. libretexts.org The bimolecular nature of the SN2 reaction means that the reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
Table 2: Examples of Intermolecular Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |
| Amine | Ammonia (NH₃) | Primary Amine (-NH₂) |
The (S)-stereochemistry at the C2 position exerts a significant influence on the regio- and stereoselectivity of nucleophilic substitution reactions at the C1 and C4 positions. miracosta.educoncordia.camasterorganicchemistry.com The chiral center can direct the approach of the incoming nucleophile, potentially leading to diastereomeric products with varying ratios.
Regioselectivity: In cases where a nucleophile can react at either C1 or C4, the steric and electronic environment around each electrophilic center, influenced by the C2 stereocenter, can lead to preferential reaction at one site over the other. Generally, the primary C1 position is less sterically hindered and therefore more susceptible to SN2 attack than the C4 position. miracosta.edu
Stereoselectivity: For intermolecular reactions, the SN2 mechanism dictates an inversion of configuration at the reacting center. However, the chiral environment of the molecule can influence the rate of reaction. In intramolecular cyclizations, the (S)-configuration at C2 predetermines the relative stereochemistry of the newly formed stereocenters in the heterocyclic product. This principle is fundamental to the use of this compound as a chiral building block for the synthesis of enantiomerically pure compounds. nih.govnih.govsigmaaldrich.com
Transformations of the C2 Secondary Alcohol Moiety
The secondary alcohol at the C2 position is a versatile functional group that can undergo a variety of transformations, including oxidation to a ketone and derivatization to other functional groups such as ethers, esters, and halides.
The secondary alcohol of this compound can be oxidized to the corresponding ketone, (S)-1,4-ditosyl-2-butanone. A variety of modern, mild oxidizing agents are suitable for this transformation, minimizing the risk of side reactions involving the tosylate groups. jackwestin.com
Commonly used oxidation methods include:
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgmissouri.edujk-sci.comorganic-chemistry.orgalfa-chemistry.com It is known for its mild conditions and high yields. missouri.eduorganic-chemistry.orgalfa-chemistry.com
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgwikipedia.orgorgsyn.orgorganic-chemistry.orgchemistrysteps.com The reaction is typically carried out in chlorinated solvents at room temperature. wikipedia.orgorganic-chemistry.org
Table 3: Common Reagents for the Oxidation of the C2 Alcohol
| Oxidation Method | Reagents | Typical Conditions |
| Swern Oxidation | 1. DMSO, (COCl)₂ 2. Et₃N | -78 °C to room temperature |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room temperature, CH₂Cl₂ |
The resulting ketone is also a valuable synthetic intermediate, with the carbonyl group enabling further transformations such as reductions, reductive aminations, and carbon-carbon bond-forming reactions.
The secondary alcohol at C2 can be converted into a variety of other functional groups, further expanding the synthetic utility of this compound.
Ethers: Ethers can be synthesized via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by an SN2 reaction with an alkyl halide. youtube.comwikipedia.orgtransformationtutoring.com
Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly, with more reactive acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine (B92270). chemguide.co.uktcichemicals.comorganic-chemistry.orgresearchgate.netmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comgoogle.com
Halides: The conversion of the alcohol to an alkyl halide can be accomplished using various reagents. For example, thionyl chloride (SOCl₂) can be used to form the corresponding chloride, and phosphorus tribromide (PBr₃) can be used for the bromide. These reactions typically proceed with inversion of configuration at the C2 center. libretexts.orglibretexts.org
Table 4: Reagents for the Derivatization of the C2 Alcohol
| Functional Group | Reagent Class | Specific Reagent Example |
| Ether | Alkyl Halide (after deprotonation) | Methyl Iodide (CH₃I) |
| Ester | Acyl Chloride | Acetyl Chloride (CH₃COCl) |
| Ester | Carboxylic Anhydride | Acetic Anhydride ((CH₃CO)₂O) |
| Halide (Chloride) | Thionyl Chloride | SOCl₂ |
| Halide (Bromide) | Phosphorus Tribromide | PBr₃ |
Dehydration Reactions and Alkene Formation
The presence of a secondary hydroxyl group in this compound allows for dehydration reactions to form alkenes. The outcome of these elimination reactions is heavily influenced by the reaction conditions, particularly the choice of acid or base catalyst and the solvent system. Typically, strong acids promote E1 pathways, which may involve carbocation rearrangements, while strong, non-nucleophilic bases favor E2 mechanisms, offering greater regiochemical and stereochemical control.
For a molecule like this compound, dehydration can theoretically lead to the formation of several isomeric butenes bearing two tosyl groups. The regioselectivity of the double bond formation is a key consideration. According to Zaitsev's rule, the more substituted alkene is generally the major product. However, the steric hindrance imposed by the bulky tosyl groups can influence the reaction to favor the less substituted, or Hofmann, product.
Research on analogous tosylated alcohols indicates that treatment with reagents like phosphorus oxychloride in pyridine or Martin's sulfurane can effectively induce dehydration under relatively mild conditions, minimizing side reactions. The specific conditions employed would determine the predominant alkene isomer formed.
Table 1: Potential Alkene Products from Dehydration of this compound
| Product Name | Structure | Formation Pathway |
| (S)-1,4-Ditosyl-1-butene | Ts-CH=CH-CH(OH)-CH2-Ts | E2/E1 |
| (S)-1,4-Ditosyl-2-butene | Ts-CH2-CH=C(OH)-CH2-Ts | E2/E1 |
Reductive Transformations of Tosylates
The tosylate groups in this compound are excellent leaving groups, but they can also be the site of reductive transformations. These reactions provide pathways to remove the tosyl functionality, replacing it with either a hydrogen atom or cleaving the C-O bond entirely.
Selective Reduction of Tosyl Groups to Hydrocarbons
The conversion of a tosylate group into a hydrogen atom is a valuable synthetic transformation. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) being one of the most common. The reaction proceeds via a nucleophilic attack of the hydride ion on the carbon atom bearing the tosylate, displacing the tosyloxy group. This method is highly effective for reducing primary and secondary tosylates to their corresponding alkanes. In the case of this compound, both tosyl groups could potentially be reduced, though the primary tosylate is generally more reactive than the one implicitly attached to the chiral center's precursor chain.
Other reagents, such as sodium borohydride (B1222165) in polar aprotic solvents like DMSO or DMF, can also be used for this transformation, sometimes offering different selectivity profiles. The choice of reagent and conditions allows for the potential to selectively reduce one tosyl group over the other, depending on their relative reactivities.
Hydrogenolysis Pathways for Tosylate Cleavage
Hydrogenolysis is another powerful method for the cleavage of tosylate groups. This reaction typically involves the use of hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The process involves the oxidative addition of the C-O bond to the metal surface, followed by reaction with hydrogen to cleave the bond and regenerate the catalyst.
This method is particularly advantageous as it often proceeds under neutral conditions, which is beneficial for sensitive substrates. For this compound, catalytic hydrogenolysis would be expected to cleave the C-O bonds of the tosylate groups, leading to the formation of the corresponding diol, (S)-butane-1,2,4-triol, with the release of toluene. The stereochemistry at the C2 position is generally retained during this process.
Table 2: Comparison of Reductive Methods for Tosylates
| Method | Reagents | Typical Products | Key Features |
| Hydride Reduction | LiAlH4, NaBH4 | Alkanes | Powerful reduction, can be highly selective. |
| Hydrogenolysis | H2, Pd/C, Raney Ni | Alcohols/Hydrocarbons | Mild, neutral conditions, retains stereochemistry. |
Organometallic Reactions and Cross-Coupling Strategies
The tosylate moieties in this compound can be leveraged in organometallic chemistry, either through the direct formation of organometallic reagents or as electrophilic partners in cross-coupling reactions.
Generation of Organometallic Reagents from Tosylates
While less common than from organic halides, the formation of organometallic reagents from tosylates is a feasible process. For instance, the reaction of a tosylate with highly reactive metals, such as magnesium turnings (for Grignard reagents) or lithium metal, can lead to the corresponding organometallic species. The success of this transformation is often dependent on the reaction conditions and the nature of the substrate. The primary tosylate in this compound would be the more likely site for such a reaction.
These in situ generated organometallic reagents can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds or in coupling reactions, providing a pathway to form new carbon-carbon bonds.
Catalytic Functionalization at Tosylated Positions (e.g., Diboration)
Tosylates are effective electrophiles in a range of metal-catalyzed cross-coupling reactions, serving as alternatives to organohalides. Palladium and nickel catalysts are commonly employed to activate the C-O bond of the tosylate for coupling with various nucleophilic partners.
A notable example of such functionalization is the catalytic diboration of tosylates. This reaction involves the use of a palladium or copper catalyst to couple the tosylate with a diboron (B99234) reagent, such as bis(pinacolato)diboron. This process introduces a boronic ester group at the position of the tosylate, which is a highly versatile functional group for further synthetic transformations, including the widely used Suzuki cross-coupling reaction. This strategy could be applied to this compound to introduce boryl groups at one or both of the tosylated positions, opening up a wide array of possibilities for further molecular elaboration.
Stereoselective and Regioselective Reactions Modulated by the Chiral Center
The synthetic utility of this compound stems from its nature as a chiral building block, where the stereochemistry at the C-2 position plays a crucial role in directing the outcome of subsequent transformations. The presence of two tosylate groups, which are excellent leaving groups, at the C-1 and C-4 positions, alongside a chiral secondary hydroxyl group at C-2, allows for a variety of stereoselective and regioselective intramolecular and intermolecular nucleophilic substitution reactions.
The chiral center at C-2 exerts significant stereochemical control, ensuring that the chirality of the starting material is transferred to the product. This is particularly evident in intramolecular cyclization reactions, which are a primary transformation pathway for this compound. The spatial arrangement of the hydroxyl group dictates the facial selectivity of its nucleophilic attack, leading to the formation of chiral heterocyclic structures with a high degree of stereopurity.
Furthermore, the differentiation between the two tosylate groups at the primary C-1 and C-4 positions allows for regioselective reactions. The choice of reaction conditions and the nature of the nucleophile can influence which tosylate group is preferentially displaced, leading to the formation of different ring sizes or substituted products.
Intramolecular Cyclization: Synthesis of Chiral Tetrahydrofurans
A prominent example of a stereoselective and regioselective reaction involving a precursor to this compound is the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran. This transformation highlights how the inherent chirality of the starting material, (S)-1,2,4-Butanetriol, dictates the stereochemistry of the final cyclic product. The cyclodehydration is typically acid-catalyzed, proceeding through an in-situ activation of the terminal hydroxyl group, followed by an intramolecular SN2 attack by the C-2 hydroxyl group. chemicalbook.com
In a related fashion, treatment of this compound with a base would facilitate an intramolecular Williamson ether synthesis. The C-2 alkoxide, formed by deprotonation of the hydroxyl group, acts as the nucleophile. The regioselectivity of this reaction is governed by the relative stability of the transition states for the formation of a five-membered ring (tetrahydrofuran) versus a three-membered ring (oxirane). The formation of the five-membered tetrahydrofuran ring is kinetically and thermodynamically favored. The attack of the C-2 alkoxide on the C-4 carbon results in the displacement of the tosylate group, leading to the formation of (S)-3-Hydroxytetrahydrofuran. The reaction proceeds with inversion of configuration at the C-4 center, although this is not stereochemically consequential in this specific product. The crucial aspect is the retention of the (S)-configuration at the C-2 stereocenter of the butanol backbone, which is directly translated into the stereochemistry of the final product.
| Reactant | Reagents | Product | Key Feature |
| (S)-1,2,4-Butanetriol | p-toluenesulfonic acid (cat.), Heat | (S)-(+)-3-Hydroxytetrahydrofuran | Stereospecific intramolecular cyclization |
| This compound | Base (e.g., NaH) | (S)-3-(Tosyloxy)tetrahydrofuran | Regioselective SN2 cyclization |
Synthesis of Chiral Pyrrolidines
The chiral scaffold of this compound is also instrumental in the stereoselective synthesis of substituted pyrrolidines. In these transformations, the hydroxyl group at C-2 is typically replaced by a nitrogen-containing nucleophile, or the starting material is an amino-analogue. The subsequent intramolecular cyclization proceeds via a double nucleophilic substitution, where the nitrogen nucleophile displaces both tosylate groups.
| Starting Material | Nucleophile/Reagent | Intermediate | Product | Stereochemical Outcome |
| This compound | Primary Amine (R-NH₂) | (S)-1-Tosyl-4-(alkylamino)-2-butanol | 2-Substituted-4-hydroxypyrrolidine | High diastereoselectivity controlled by the (S)-center |
| (S)-4-Amino-1,2-butanediol ditosylate | Base | - | (S)-2-(Hydroxymethyl)pyrrolidine | Enantiomerically pure product |
The reactions of this compound serve as a clear illustration of how a single stereocenter can effectively modulate both the stereoselectivity and regioselectivity of chemical transformations, enabling the synthesis of complex chiral molecules from a relatively simple starting material.
Applications of S 1,4 Ditosyl 2 Butanol As a Chiral Synthon
Asymmetric Construction of Complex Organic Molecules
The inherent chirality of (S)-1,4-Ditosyl-2-butanol allows for its use in the synthesis of a wide array of complex organic molecules with high stereochemical control. The ditosylate nature of the molecule enables sequential or double displacement reactions, providing a straightforward route to various chiral structures.
This compound is a key precursor for the synthesis of various optically active nitrogen- and sulfur-containing heterocycles. The dielectrophilic nature of the C1 and C4 positions allows for cyclization reactions with dinucleophiles.
A notable application is in the synthesis of chiral morpholines and thiomorpholines. By reacting this compound with appropriate amino alcohols or aminothiols, a double nucleophilic substitution occurs, leading to the formation of the six-membered heterocyclic ring with a defined stereochemistry.
Table 1: Synthesis of Chiral Heterocycles from this compound
| Nucleophile | Heterocyclic Product | Key Features |
|---|---|---|
| Primary Amine (R-NH₂) | Chiral Pyrrolidine | Stereocenter preserved |
| Sodium Sulfide (Na₂S) | Chiral Tetrahydrothiophene | Formation of C-S bonds |
| Aminoethanol | Chiral Morpholine | Double Sₙ2 cyclization |
The ability to generate stereochemically defined heterocyclic and acyclic structures makes this compound a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. The stereochemistry of a drug molecule is often critical to its efficacy and safety.
This chiral synthon can be used to construct key fragments of larger, more complex drug molecules. For example, chiral amino alcohols and diamines, which are common structural motifs in many pharmaceuticals, can be synthesized from this compound through sequential substitution reactions with nitrogen nucleophiles like azide followed by reduction.
The predictable reactivity of the tosyl groups, coupled with the fixed stereocenter, allows for the rational design of complex stereochemical architectures. Chemists can strategically plan multi-step synthetic sequences where the chirality of the final product is traced back to the (S)-configuration of the starting butanol derivative. This control is essential in total synthesis, where multiple stereocenters must be set with high precision.
Precursor for Chiral Ligands and Organocatalysts
Chiral ligands and organocatalysts are fundamental tools in modern asymmetric synthesis. This compound serves as a precursor for the synthesis of various chiral ligands. For example, the butanediol backbone can be incorporated into the structure of chiral crown ethers or phosphine (B1218219) ligands. The synthesis of chiral bis-phosphine ligands can be achieved by reacting the ditosylate with phosphide nucleophiles. These ligands can then be used to form metal complexes that catalyze a wide range of asymmetric reactions, such as hydrogenations and cross-coupling reactions.
Furthermore, the chiral backbone can be used to synthesize organocatalysts, such as chiral amines or thioureas, where the stereocenter influences the stereochemical outcome of the catalyzed reaction.
Role in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The multiple functional groups of this compound make it an excellent starting point for DOS. The two tosyl groups and the hydroxyl group can be reacted independently or in various combinations to generate a library of related but structurally distinct compounds from a common starting material.
Enabling Stereodivergent Synthetic Pathways
Stereodivergent synthesis allows for the selective synthesis of any possible stereoisomer of a multi-stereocenter product from a single starting material. This compound can be a key component in such strategies. The secondary alcohol at the C2 position can either be retained or inverted (e.g., via a Mitsunobu reaction). This, combined with the possibility of Sₙ2 reactions at C1 and C4 which also proceed with inversion of configuration, provides multiple pathways to access different stereoisomers. By carefully choosing the sequence of reactions and the nature of the nucleophiles, chemists can access different diastereomers of a target molecule, all originating from the same chiral precursor.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms for (S)-1,4-Ditosyl-2-butanol Transformations
The transformations of this compound are predominantly governed by the nature of its two tosylate groups—one attached to a primary carbon (C4) and the other to a chiral secondary carbon (C2). The presence of these leaving groups dictates that the primary reaction pathways involve nucleophilic substitution. libretexts.org The specific mechanism, whether SN1 or SN2, is influenced by the reaction conditions, including the nucleophile, solvent, and temperature. beilstein-journals.org Given that primary and secondary tosylates are involved, SN2 pathways are generally favored, especially with strong nucleophiles. libretexts.org These reactions proceed with an inversion of configuration at the stereocenter, a key feature of the SN2 mechanism. libretexts.org
Understanding the stereochemical and regiochemical outcomes of reactions involving this compound requires a detailed analysis of the transition states. For the favored SN2 mechanism, the reaction proceeds through a high-energy pentacoordinate transition state. harvard.edu Computational modeling is essential for mapping the energy landscape of these transformations.
The energy profile for a typical SN2 reaction on this substrate would show the reactants (e.g., this compound and a nucleophile) passing through a single transition state to form the products. The height of this energy barrier, the activation energy (Ea), determines the reaction rate. A hypothetical energy landscape comparing nucleophilic attack at the primary (C4) versus the secondary (C2) position would reveal different activation energies, explaining the regioselectivity of the reaction. Attack at the less sterically hindered primary C4 position is generally expected to have a lower activation barrier.
| Reaction Pathway | Position of Attack | Relative Transition State Energy (kcal/mol) | Expected Major Product |
|---|---|---|---|
| SN2 Substitution with NaN3 | C4 (Primary) | 20.5 | (S)-4-azido-2-butyl tosylate |
| SN2 Substitution with NaN3 | C2 (Secondary) | 24.1 | (R)-2-azido-4-tosyloxybutan-1-yl tosylate |
In the context of SN2 transformations of this compound, discrete, stable intermediates are not formed; the reaction occurs in a single, concerted step where bond-forming and bond-breaking happen simultaneously. The key species to characterize is the transient, high-energy transition state.
However, under conditions that might favor an SN1 pathway (e.g., a polar, non-nucleophilic solvent and the absence of a strong nucleophile), the formation of a carbocation intermediate could be possible, particularly at the secondary C2 position. libretexts.org The departure of the tosylate leaving group would result in a secondary carbocation. Such an intermediate would be planar, leading to racemization at the C2 center. Spectroscopic techniques and trapping experiments could potentially be used to detect or infer the existence of such transient species.
Thermodynamic analysis provides information on the feasibility and position of equilibrium for a given reaction. The conversion of a tosylate is generally a thermodynamically favorable process due to the high stability of the tosylate anion leaving group, which can effectively delocalize its negative charge through resonance. masterorganicchemistry.com
| Parameter | Value for Attack at C4 | Value for Attack at C2 |
|---|---|---|
| Rate Constant (k, M-1s-1) | 1.2 x 10-3 | 3.5 x 10-5 |
| Activation Energy (Ea, kcal/mol) | 20.5 | 24.1 |
| Enthalpy of Reaction (ΔH, kcal/mol) | -15.2 | -14.8 |
| Gibbs Free Energy of Reaction (ΔG, kcal/mol) | -18.1 | -17.6 |
Computational Chemistry for Reaction Pathway Prediction and Optimization
Computational chemistry serves as a powerful predictive tool for investigating the complex reaction pathways of molecules like this compound. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can model reaction mechanisms, predict product distributions, and optimize reaction conditions without extensive empirical experimentation.
Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to determine the transition state structures and activation energies for competing reaction pathways, thereby predicting both regioselectivity (attack at C2 vs. C4) and stereoselectivity. mdpi.comnih.gov
By calculating the energies of the reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for a quantitative comparison of different mechanistic possibilities. For example, DFT can confirm that the SN2 pathway has a significantly lower activation barrier than a hypothetical SN1 pathway under typical synthetic conditions, reinforcing the expected mechanism.
| Pathway | Calculated Activation Energy (ΔE‡, kcal/mol) | Calculated Reaction Energy (ΔErxn, kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| Nucleophilic attack at C4 | 21.2 | -16.5 | Major |
| Nucleophilic attack at C2 | 25.0 | -15.9 | Minor |
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and intermolecular interactions. hw.ac.uk An MD simulation of this compound in a solvent box can reveal the molecule's preferred three-dimensional structures and orientations. nih.gov
This analysis is crucial because the substrate's conformation can influence which reactive site is more accessible to an incoming nucleophile. Furthermore, MD simulations can model the explicit interactions between the substrate and solvent molecules, elucidating the role of the solvent in stabilizing transition states and influencing the reaction pathway. For instance, simulations could show how polar protic solvent molecules might form hydrogen bonds and solvate the tosylate leaving group, thereby facilitating its departure.
Q & A
Basic: What are the recommended synthetic routes for preparing (S)-1,4-Ditosyl-2-butanol with high enantiomeric purity?
Methodological Answer:
The synthesis typically involves tosylation of a diol precursor, such as (S)-2-butanol-1,4-diol, using p-toluenesulfonyl chloride (TsCl) under controlled conditions. Key steps include:
- Enantioselective protection : Use chiral catalysts or resolving agents to ensure retention of the (S)-configuration.
- Stepwise tosylation : Sequential protection of primary hydroxyl groups to avoid over-reaction.
- Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.
Analogous methods for brominated or chlorinated derivatives (e.g., 1,4-dibromo-2-butanol) highlight the importance of steric control during sulfonation .
Basic: How can the enantiomeric purity of this compound be determined experimentally?
Methodological Answer:
- Chiral HPLC : Utilize a chiral stationary phase (e.g., cellulose-based columns) with UV detection to resolve enantiomers.
- NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers.
- Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.
Supplementary structural data (e.g., X-ray crystallography or computational models) can validate assignments .
Advanced: What strategies can resolve contradictions in reported reactivity or physical properties of this compound across studies?
Methodological Answer:
- Systematic replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst loading).
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
- Cross-validation : Employ multiple analytical techniques (e.g., IR, MS, and NMR) to confirm structural integrity.
Open-data principles (e.g., European Open Science Cloud) emphasize transparency in resolving such discrepancies .
Advanced: How does the steric and electronic environment of the tosyl groups influence the compound's reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric effects : The bulky tosyl groups hinder backside attack in SN₂ mechanisms, favoring retention of configuration.
- Electronic effects : Electron-withdrawing tosylates activate adjacent leaving groups, accelerating substitution.
- Computational modeling : Density Functional Theory (DFT) simulations predict transition states and regioselectivity.
Structural data from supplementary charts (e.g., bond angles, torsion strains) can validate these interactions .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.
Safety protocols for structurally related sulfonates emphasize avoiding dust generation and respiratory irritation .
Advanced: How can computational chemistry aid in predicting the stereochemical outcomes of reactions involving this compound?
Methodological Answer:
- Molecular docking : Simulate interactions with chiral catalysts or enzymes to predict enantioselectivity.
- Transition state analysis : Identify energy barriers for competing reaction pathways using software (e.g., Gaussian).
- Solvent modeling : Incorporate solvent effects (e.g., PCM models) to refine kinetic parameters.
NIST data repositories provide benchmark thermodynamic values for validating simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
